N-[5-(4-Bromophenyl)-6-[2-[(5-chloro-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide, commonly known as Macitentan, is a potent dual endothelin receptor antagonist. It has been primarily developed for the treatment of pulmonary arterial hypertension. This compound is characterized by its unique molecular structure, which includes bromophenyl and pyrimidinyl moieties that contribute to its pharmacological activity.
Macitentan was initially synthesized as part of a medicinal chemistry program aimed at identifying novel endothelin receptor antagonists with improved oral efficacy and pharmacokinetic properties. The compound successfully completed clinical trials and has been approved for therapeutic use in managing pulmonary arterial hypertension .
Macitentan falls under the category of sulfamides, specifically designed as a dual antagonist targeting both endothelin A and B receptors. This classification is significant due to its implications in cardiovascular health, particularly in conditions characterized by elevated endothelin levels.
The synthesis of Macitentan involves several critical steps that ensure the formation of the desired compound with high purity.
This method showcases an efficient approach to synthesizing Macitentan while minimizing impurities and maximizing yield.
The molecular formula of Macitentan is , indicating a complex structure with multiple functional groups.
Macitentan undergoes various chemical reactions that are crucial for its synthesis and potential modifications.
Macitentan acts primarily as a dual antagonist of endothelin receptors (ET_A and ET_B).
Macitentan is primarily used in the pharmaceutical industry for treating pulmonary arterial hypertension. Its efficacy in reducing symptoms associated with this condition has made it a valuable therapeutic agent.
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: